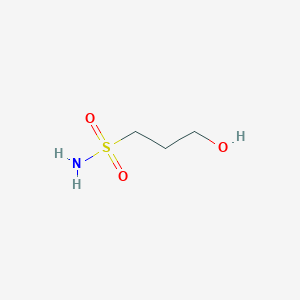
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as FPEPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPEPB belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It works by binding to the allosteric site of the mGluR5 receptor and inhibiting its activity. This leads to a decrease in the release of glutamate, which is a neurotransmitter involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of beta-amyloid, which is a protein that accumulates in the brain of Alzheimer's disease patients. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to reduce the levels of oxidative stress and inflammation, which are two major factors involved in the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is also stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide also has a short half-life, which limits its therapeutic potential.
Orientations Futures
There are several future directions for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide research. One direction is to investigate the potential of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide in the treatment of other neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to develop more potent and selective mGluR5 antagonists based on the structure of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide. Additionally, the development of new delivery methods for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide could improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action as a selective antagonist of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide research, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide involves a multi-step process that includes the reaction of 4-fluorophenol with 2-bromoethylamine hydrobromide in the presence of a base, followed by the reaction of the resulting compound with 2-hydroxy-3-nitropyridine in the presence of a base. The final step involves the reduction of the nitro group to an amine group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-16-7-9-17(10-8-16)25-13-12-23-20(24)15-4-3-5-18(14-15)26-19-6-1-2-11-22-19/h1-11,14H,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTPGXCZOLCSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2426114.png)



![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)

![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2426126.png)

